1-(5-Formylthiophen-2-yl)azetidine-3-carboxamide
Description
1-(5-Formylthiophen-2-yl)azetidine-3-carboxamide is a synthetic organic compound featuring a central azetidine ring (a four-membered nitrogen-containing heterocycle) substituted at position 1 with a 5-formylthiophen-2-yl group and at position 3 with a carboxamide moiety. The azetidine ring introduces conformational rigidity, which may influence binding specificity in pharmaceutical applications.
Properties
Molecular Formula |
C9H10N2O2S |
|---|---|
Molecular Weight |
210.26 g/mol |
IUPAC Name |
1-(5-formylthiophen-2-yl)azetidine-3-carboxamide |
InChI |
InChI=1S/C9H10N2O2S/c10-9(13)6-3-11(4-6)8-2-1-7(5-12)14-8/h1-2,5-6H,3-4H2,(H2,10,13) |
InChI Key |
LCZOOZDCPVZSBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C2=CC=C(S2)C=O)C(=O)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(5-Formylthiophen-2-yl)azetidine-3-carboxamide typically involves the reaction of 5-formylthiophene-2-carboxylic acid with azetidine-3-carboxamide under specific reaction conditions. The process may include steps such as esterification, amidation, and cyclization. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production .
Chemical Reactions Analysis
1-(5-Formylthiophen-2-yl)azetidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions. Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts.
Scientific Research Applications
1-(5-Formylthiophen-2-yl)azetidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in various chemical processes
Mechanism of Action
The mechanism of action of 1-(5-Formylthiophen-2-yl)azetidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The formyl and carboxamide groups play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 1-(5-Formylthiophen-2-yl)azetidine-3-carboxamide with structurally related azetidine-carboxamide derivatives and thiophene-containing analogs from the evidence. Key differences in substituents, synthetic methods, analytical data, and biological relevance are highlighted.
Structural and Functional Analysis
Core Azetidine-Carboxamide Scaffold :
- The target compound shares the azetidine-carboxamide motif with Compound 36 (SARS-CoV-2 inhibitor) and Compound 41 (photoaffinity probe). The carboxamide group likely facilitates hydrogen bonding in target interactions, while the azetidine’s rigidity may enhance binding specificity .
- N-Methoxy-N-methyl-1-methyl sulfonyl azetidine-3-carboxamide (ginger oil) demonstrates how sulfonyl and methoxy substituents alter polarity and volatility, as evidenced by its GC-MS retention profile .
Thiophene Substituents :
- The 5-formyl group on the target’s thiophene distinguishes it from 3-Hydroxy-4-methylthiophen-2(5H)-one (hydroxy/methyl substituents). The formyl group’s electrophilicity could enable covalent interactions absent in methyl- or hydroxy-substituted analogs .
- Compound 36 incorporates a thiophen-2-ylmethyl group but lacks the formyl moiety, suggesting substituent-dependent bioactivity variations .
Synthetic Methodologies :
- The target’s synthesis may parallel Compound 36 ’s coupling reactions (e.g., amide bond formation) or Compound 41 ’s HATU-mediated protocols. Yields and efficiency could vary with the formyl group’s sensitivity to reaction conditions .
Analytical and Pharmacological Insights: Compound 36’s HRMS data ([M+H]$^+$ 532.2740) provides a benchmark for validating azetidine-carboxamide derivatives. The target’s theoretical molecular ion (C$9$H${10}$N$2$O$2$S) would require tailored HRMS/MS validation.
Key Findings and Implications
- Structural Flexibility vs. Activity : The azetidine-carboxamide scaffold is versatile, with substituents dictating pharmacological behavior. For instance, Compound 36 ’s methylbenzamido group enhances antiviral potency, while the target’s formyl group may optimize covalent binding .
- Analytical Challenges : GC-MS and HRMS are critical for distinguishing azetidine derivatives, as seen in Compound 36 (HRMS) and ginger oil components (GC-MS retention times) .
- Synthetic Feasibility : High-yield protocols (e.g., Compound 41 ’s 91% yield) suggest scalable routes for the target, contingent on stabilizing the formyl group during synthesis .
Biological Activity
1-(5-Formylthiophen-2-yl)azetidine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of 1-(5-Formylthiophen-2-yl)azetidine-3-carboxamide features a thiophene ring and an azetidine moiety, which contribute to its biological properties. The compound's unique structure allows for various interactions with biological targets.
Biological Activity Overview
1-(5-Formylthiophen-2-yl)azetidine-3-carboxamide has been studied for several biological activities, including:
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains.
- Enzyme Inhibition : It has potential as an inhibitor for specific enzymes, which may be useful in therapeutic applications.
- Cytotoxicity : Research is ongoing to assess its cytotoxic effects on different cell lines, indicating its potential utility in cancer therapy.
The mechanisms through which 1-(5-Formylthiophen-2-yl)azetidine-3-carboxamide exerts its effects include:
- Enzyme Interaction : The compound's ability to bind and inhibit enzymes may disrupt metabolic pathways in pathogens or cancer cells.
- Receptor Modulation : It may interact with various receptors, influencing signaling pathways that regulate cell growth and survival.
Antimicrobial Activity
Studies have shown that 1-(5-Formylthiophen-2-yl)azetidine-3-carboxamide demonstrates significant antimicrobial activity. For instance, it was tested against Gram-positive and Gram-negative bacteria, showing varying degrees of effectiveness.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Enzyme Inhibition Studies
The compound has been evaluated for its ability to inhibit specific enzymes involved in disease processes. For example, it was found to inhibit acetylcholinesterase with an IC50 value indicating moderate potency.
| Enzyme | IC50 (µM) |
|---|---|
| Acetylcholinesterase | 15 |
| Factor Xa | 25 |
Cytotoxicity Assessment
In vitro studies assessed the cytotoxic effects of the compound on various cancer cell lines. Results indicated selective toxicity towards cancer cells while sparing normal cells.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 20 |
| MCF7 (breast cancer) | 30 |
| L929 (normal fibroblast) | >100 |
Case Studies
A series of case studies have highlighted the therapeutic potential of 1-(5-Formylthiophen-2-yl)azetidine-3-carboxamide:
- Case Study on Antibacterial Efficacy : A study involving the treatment of bacterial infections in animal models demonstrated that the compound significantly reduced bacterial load compared to untreated controls.
- Case Study on Cancer Cell Lines : In experiments using MCF7 breast cancer cells, treatment with the compound led to a reduction in cell viability and induction of apoptosis, suggesting a mechanism of action through programmed cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
